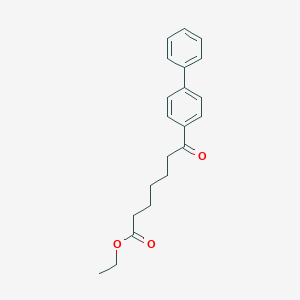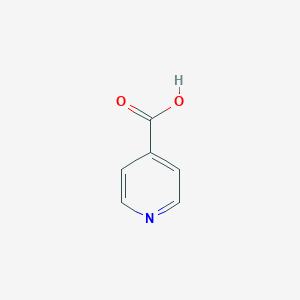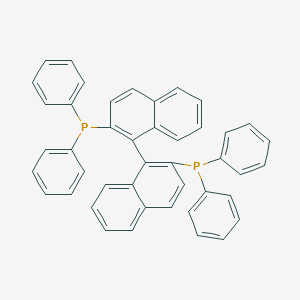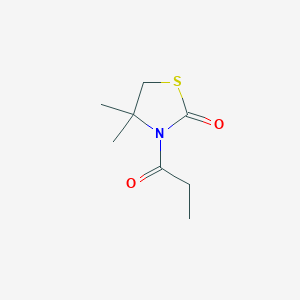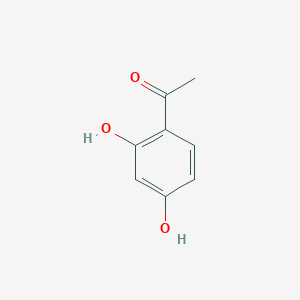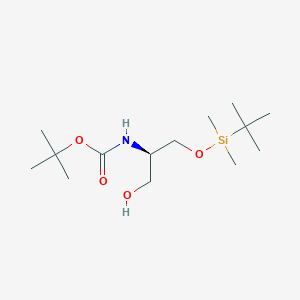
(R)-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol
Vue d'ensemble
Description
“®-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol” is a chemical compound with the linear formula (CH3)3CSi(CH3)2OCH2CH[NHCO2C(CH3)3]CH2OH . It has a molecular weight of 305.49 . This compound is used in peptide synthesis .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string [email protected]](CO)COSi©C©©C . This indicates that it contains a chiral center at the carbon atom bonded to the hydroxyl (OH) group .Physical And Chemical Properties Analysis
This compound has a melting point of 32-37 °C . Its optical activity is reported as [α]20/D +17°, c = 1 in chloroform .Applications De Recherche Scientifique
Comprehensive Analysis of Scientific Research Applications of ®-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol
Organic Light-Emitting Diodes (OLEDs): The tert-butyl group’s ability to enhance molecular solubility and reduce aggregation-caused self-quenching makes it a valuable addition to compounds used in OLEDs. Specifically, it inhibits intramolecular vibrational relaxation and intermolecular π–π stacking, which are crucial for achieving high photoluminescent quantum yield in solution-processed non-doped OLEDs .
Synthesis of Tertiary Butyl Esters: Tertiary butyl esters, such as ®-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol, find extensive applications in synthetic organic chemistry. The direct introduction of the tert-butoxycarbonyl group into various organic compounds is facilitated by flow microreactor systems, making the process more efficient and sustainable .
Chemical Transformations: The tert-butyl group is known for its unique reactivity pattern, which is utilized in various chemical transformations. This simple hydrocarbon moiety is instrumental in facilitating reactions due to its steric effects and ability to stabilize reactive intermediates .
Mécanisme D'action
Target of Action
It’s known that the tert-butoxycarbonyl group and the tert-butyl(dimethyl)silyl group are often used in synthetic organic chemistry . These groups can be introduced into a variety of organic compounds, suggesting that the targets could be diverse depending on the specific context .
Mode of Action
The compound acts as a protecting group in synthetic organic chemistry . The tert-butoxycarbonyl group and the tert-butyl(dimethyl)silyl group are used to protect functional groups in organic molecules during chemical reactions . This allows chemists to perform reactions on other parts of the molecule without affecting the protected group .
Biochemical Pathways
The compound is involved in the synthesis of various organic compounds . It plays a role in chemical transformations, and its unique reactivity pattern is utilized in biosynthetic and biodegradation pathways . The specific biochemical pathways affected by this compound would depend on the organic compound it is introduced into .
Pharmacokinetics
As a chemical reagent used in synthetic organic chemistry, it’s likely that its bioavailability and pharmacokinetics would depend on the specific context and the compound it is introduced into .
Result of Action
The introduction of the tert-butoxycarbonyl group and the tert-butyl(dimethyl)silyl group into organic compounds can result in the synthesis of a variety of organic compounds . The resultant compounds can have diverse molecular and cellular effects depending on their structure and function .
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-[(2R)-1-[tert-butyl(dimethyl)silyl]oxy-3-hydroxypropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31NO4Si/c1-13(2,3)19-12(17)15-11(9-16)10-18-20(7,8)14(4,5)6/h11,16H,9-10H2,1-8H3,(H,15,17)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOFEVZCVGPZCQ-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)CO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)CO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31NO4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448200 | |
| Record name | (R)-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol | |
CAS RN |
152491-85-5 | |
| Record name | (R)-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-o-(tert-butyldimethylsilyl)-(R)-(+)-serinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




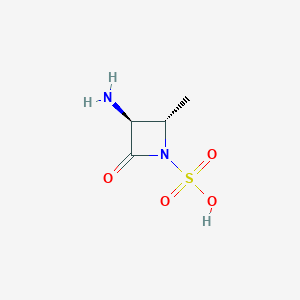
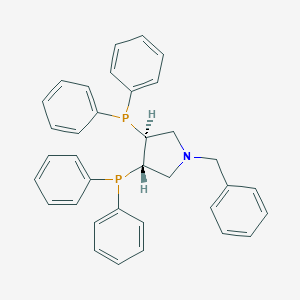
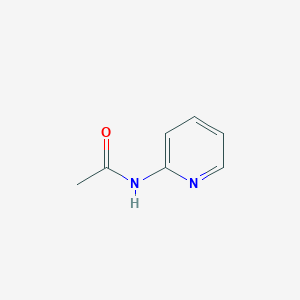
![Bis(10-hydroxybenzo[H]quinolinato)beryllium](/img/structure/B118702.png)
![3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene](/img/structure/B118709.png)
